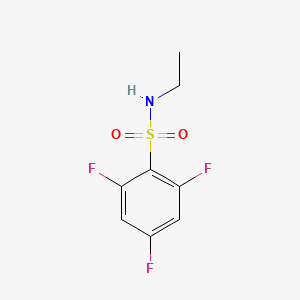
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of two fluorine atoms, a hydroxyethyl group, and an amino group attached to a propanoate ester. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate typically involves the reaction of ethyl 2,2-difluoro-3-bromo-propanoate with 2-aminoethanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the amino group. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the ester group under basic conditions.
Major Products
Oxidation: Formation of ethyl 2,2-difluoro-3-((2-oxoethyl)amino)propanoate.
Reduction: Formation of ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate involves its interaction with specific molecular targets. The presence of the hydroxyethyl and amino groups allows it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,2-difluoro-3-amino-propanoate: Lacks the hydroxyethyl group.
Ethyl 2,2-difluoro-3-((2-methoxyethyl)amino)propanoate: Contains a methoxyethyl group instead of a hydroxyethyl group.
Ethyl 2,2-difluoro-3-((2-chloroethyl)amino)propanoate: Contains a chloroethyl group instead of a hydroxyethyl group.
Uniqueness
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate is unique due to the presence of both fluorine atoms and a hydroxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H13F2NO3 |
|---|---|
Peso molecular |
197.18 g/mol |
Nombre IUPAC |
ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate |
InChI |
InChI=1S/C7H13F2NO3/c1-2-13-6(12)7(8,9)5-10-3-4-11/h10-11H,2-5H2,1H3 |
Clave InChI |
YQAVIZFRVMGOOY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CNCCO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)

![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)

![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)


![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)


